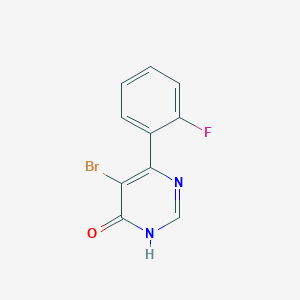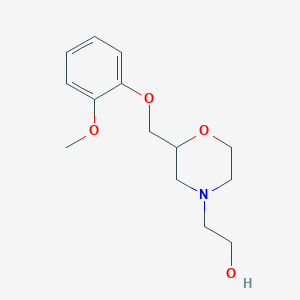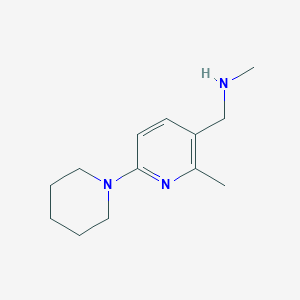
5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 6th position, and a ketone group at the 4th position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-bromopyrimidine.
Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 5-bromopyrimidine to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group at the 4th position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidinones with various functional groups.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the ketone group.
Coupling Reactions: Complex molecules with extended conjugation or additional aromatic rings.
Applications De Recherche Scientifique
5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit kinases or other signaling proteins, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-(2-chlorophenyl)pyrimidin-4(3H)-one
- 5-Bromo-6-(2-methylphenyl)pyrimidin-4(3H)-one
- 5-Bromo-6-(2-nitrophenyl)pyrimidin-4(3H)-one
Uniqueness
5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C10H6BrFN2O |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
5-bromo-4-(2-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-3-1-2-4-7(6)12/h1-5H,(H,13,14,15) |
Clé InChI |
IEVXVRLCQCXZJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=O)NC=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)

![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)

![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)


![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)





